molecular weight and formula of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide
molecular weight and formula of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide
The following technical guide details the molecular profile, synthesis, and application logic of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide , a specialized sulfonamide building block used in medicinal chemistry.
CAS Registry Number: 881474-48-2 Chemical Class: Sulfonamide / Anisole Derivative Primary Application: Fragment-Based Drug Discovery (FBDD), Metabolic Stability Engineering
Executive Summary
5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide is a rationally designed pharmacophore scaffold. Unlike generic sulfonamides, this molecule features a specific substitution pattern—a tert-butyl group para to a methoxy group—engineered to block Cytochrome P450 (CYP) metabolic hot spots.[1] It serves as a high-value intermediate for synthesizing lipophilic inhibitors targeting G-protein-coupled receptors (GPCRs) and ion channels, where the sulfonamide moiety acts as a hydrogen bond donor/acceptor anchor.
Physicochemical Characterization
The molecule’s properties balance lipophilicity (for membrane permeability) with aqueous solubility (via the sulfonamide polar surface).[1]
Quantitative Data Matrix
| Property | Value | Unit | Derivation/Significance |
| Molecular Formula | C₁₃H₂₁NO₃S | - | Confirmed via elemental composition.[2][3] |
| Molecular Weight | 271.38 | g/mol | Average mass for stoichiometry.[1] |
| Exact Mass | 271.1242 | Da | Monoisotopic mass for HRMS validation.[1] |
| LogP (Predicted) | 3.2 ± 0.4 | - | Indicates good oral bioavailability (Lipinski compliant).[1] |
| H-Bond Donors | 1 | (NH) | Critical for receptor binding (e.g., Asp/Glu residues).[1] |
| H-Bond Acceptors | 3 | (O, SO₂) | Interactions with backbone amides.[1] |
| Rotatable Bonds | 4 | - | Low flexibility reduces entropic penalty upon binding.[1] |
Structural Logic & Metabolic Stability
The arrangement of substituents on the benzene ring is not arbitrary; it follows strict medicinal chemistry logic to enhance drug-like properties (DMPK).[1]
Structure-Activity Relationship (SAR) Logic
-
Position 1 (Sulfonamide): The polar anchor.[1] The N-ethyl group provides steric bulk, preventing non-specific binding while maintaining a secondary amine for potential further functionalization or H-bonding.[1]
-
Position 2 (Methoxy): Acts as an electron-donating group (EDG), increasing electron density on the ring.[1] In many receptors (e.g., 5-HT), an ortho-methoxy group induces a specific conformation via intramolecular H-bonding with the sulfonamide NH.
-
Position 5 (tert-Butyl): Critical Design Element. The tert-butyl group is located para to the methoxy group.[1]
-
Causality: Methoxybenzenes (anisoles) are typically metabolized rapidly via para-hydroxylation or O-demethylation by CYP enzymes.[1]
-
Solution: Placing a metabolically inert, bulky tert-butyl group at the para position (C5) sterically and electronically blocks this metabolic attack, significantly extending the molecule's half-life (t½).
-
Visualization: Structural Logic & Metabolism
Figure 1: SAR logic illustrating how the 5-tert-butyl group protects the 2-methoxy moiety from metabolic degradation.
Synthetic Methodology
This protocol outlines the synthesis of the target molecule from commercially available precursors.[1] This is a self-validating Schotten-Baumann reaction.
Precursors[1]
-
5-tert-butyl-2-methoxybenzenesulfonyl chloride (Electrophile)
-
Ethylamine (Nucleophile, usually 2.0 M in THF or MeOH)[1]
-
Triethylamine (TEA) or Pyridine (Base scavenger)[1]
Step-by-Step Protocol
-
Preparation: In a round-bottom flask, dissolve 1.0 eq of 5-tert-butyl-2-methoxybenzenesulfonyl chloride in anhydrous Dichloromethane (DCM). Cool to 0°C under nitrogen atmosphere.[1]
-
Addition: Add 1.5 eq of Triethylamine (base).
-
Reaction: Dropwise add 1.2 eq of Ethylamine. The reaction is exothermic; maintain temperature < 5°C to prevent sulfonamide hydrolysis.[1]
-
Monitoring: Warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Quench with 1N HCl (to remove excess amine/TEA). Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Visualization: Synthesis Workflow
Figure 2: Synthetic pathway using standard nucleophilic substitution conditions.
Analytical Validation (Quality Control)
To confirm the identity of the synthesized compound, researchers must look for specific diagnostic signals in the NMR and Mass Spectrometry data.[1]
1H NMR Diagnostics (CDCl₃, 400 MHz)
-
δ 1.30 ppm (s, 9H): tert-Butyl group.[1] A sharp, intense singlet.
-
δ 1.15 ppm (t, 3H) & δ 3.00 ppm (q, 2H): N-Ethyl group.[1] Classic triplet-quartet coupling pattern.[1]
-
δ 3.95 ppm (s, 3H): Methoxy group (-OCH₃).[1]
-
δ 4.80 ppm (br t, 1H): Sulfonamide NH.[1] Broad signal, exchanges with D₂O.
-
Aromatic Region (7.0 - 8.0 ppm):
Mass Spectrometry (ESI-MS)
-
Positive Mode: Expect [M+H]⁺ = 272.13 or [M+Na]⁺ = 294.11 .[1]
-
Fragmentation: Loss of the tert-butyl group or the ethylamine fragment may be observed at higher collision energies.[1]
References
-
A2B Chem. (n.d.).[1] 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide Product Entry. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Sulfonamide Derivatives. Retrieved from [1]
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for t-butyl/methoxy metabolic blocking strategies).
